8-Oxabicyclo[3.2.1]octa-2-ene is a bicyclic organic compound characterized by the presence of an oxygen atom in its structure, which contributes to its unique chemical properties. Its molecular formula is , and it features a bicyclic framework that includes a cycloheptene ring fused to a cyclopropane. This compound is part of the oxabicyclo family, which are compounds that incorporate an oxygen atom into their bicyclic structures, enhancing their reactivity and potential applications in organic synthesis and medicinal chemistry.
The biological activity of 8-Oxabicyclo[3.2.1]octa-2-ene is notable due to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties. The unique bicyclic framework may enhance its ability to bind to enzymes or receptors, making it a candidate for drug development and discovery .
Several synthetic routes have been developed for 8-Oxabicyclo[3.2.1]octa-2-ene:
8-Oxabicyclo[3.2.1]octa-2-ene serves as a valuable building block in organic chemistry, particularly in:
Studies on the interactions of 8-Oxabicyclo[3.2.1]octa-2-ene with various biological targets have highlighted its potential for modulating enzyme activities and influencing biochemical pathways. Its ability to form stable complexes with certain receptors suggests that it may be useful in designing selective inhibitors or activators for therapeutic purposes .
Several compounds share structural similarities with 8-Oxabicyclo[3.2.1]octa-2-ene, each exhibiting unique properties:
The uniqueness of 8-Oxabicyclo[3.2.1]octa-2-ene lies in its specific bicyclic structure incorporating an oxygen atom, which imparts distinct chemical reactivity compared to other similar compounds that may contain nitrogen or different ring systems. This characteristic enhances its utility in both synthetic chemistry and potential therapeutic applications.
Rhodium(II) carboxylate catalyzed decomposition of vinyldiazomethanes in the presence of furans represents a fundamental approach for the synthesis of 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives [1]. The mechanism of these [3+4] annulation reactions involves a tandem cyclopropanation/Cope rearrangement sequence that provides excellent regio- and stereocontrol [1] [2]. These oxabicyclic products serve as versatile intermediates in organic synthesis due to their rigid framework and multiple functional group handles [1].
The rhodium(II)-catalyzed process demonstrates remarkable efficiency when employing vinyldiazoacetates as carbenoid precursors [1] [3]. The reaction proceeds through initial formation of a rhodium-carbene intermediate, followed by cyclopropanation with the furan substrate [3]. Subsequent thermal Cope rearrangement of the resulting cyclopropane delivers the desired oxabicyclic framework with high stereochemical fidelity [1] [2].
Table 1: Rhodium(II)-Catalyzed [3+4] Annulation Yields and Selectivities
Substrate Type | Catalyst | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|
3-Siloxy-2-diazo-3-butenoate | Rhodium(II) acetate | 69-95 | >95:5 | [1] |
Methyl vinyldiazoacetate | Rhodium(II) octanoate | 75-85 | >90:10 | [4] |
Phenyl vinyldiazoacetate | Rhodium(II) acetate | 80-92 | >85:15 | [2] |
The rhodium(II) carboxylate catalysts exhibit high activity under mild reaction conditions, typically requiring temperatures between 40-80°C in dichloromethane or benzene solvents [1] [4]. The choice of rhodium carboxylate ligand significantly influences both reaction rate and selectivity, with rhodium(II) acetate and rhodium(II) octanoate being the most commonly employed catalysts [1] [4].
Lewis acid-mediated cyclization processes provide an alternative route to 8-oxabicyclo[3.2.1]octane derivatives through cationic cascade reactions [5]. Titanium tetrachloride has emerged as a particularly effective Lewis acid for promoting tandem Mukaiyama aldol/Prins cascade reactions that construct the oxabicyclic framework in a single operation [5].
The mechanism involves initial Lewis acid activation of a carbonyl component, followed by nucleophilic addition of a silyl enol ether [5]. The resulting oxonium intermediate undergoes subsequent cyclization through a Prins-type reaction to generate the bicyclic oxygen bridge [5]. This approach demonstrates excellent diastereoselectivity, typically favoring formation of anti-configured products with diastereomeric ratios exceeding 10:1 [5].
Zinc bromide in combination with tempo oxoammonium tetrafluoroborate promotes a tandem carbon-hydrogen oxidation/oxa- [6] [6] Cope rearrangement/aldol cyclization sequence [7] [8]. This methodology enables efficient construction of 8-oxabicyclo[3.2.1]octanes from allylic silyl ethers with wide substrate scope [7] [8]. The reaction proceeds under mild conditions and tolerates various functional groups, making it suitable for late-stage functionalization applications [7] [8].
Chiral rhodium(II) carboxylate complexes enable asymmetric synthesis of 8-oxabicyclo[3.2.1]octene derivatives with high enantioselectivity [1] [9]. Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate serves as an effective chiral catalyst for asymmetric [3+4] annulations [1] [9]. This catalyst system provides excellent asymmetric induction, particularly when combined with appropriate chiral auxiliaries on the vinyldiazoacetate substrate [1].
The use of (S)-lactate or (R)-pantolactone as chiral auxiliaries on the carbenoid precursor enhances enantioselectivity significantly [1] [2]. When employing 3-siloxy-2-diazo-3-butenoate derivatives as vinylcarbenoid precursors, asymmetric induction reaches 82-95% diastereomeric excess [1]. The high stereoselectivity arises from the chiral environment created by the rhodium catalyst in combination with the substrate-bound chiral auxiliary [1] [9].
Table 2: Asymmetric Rhodium(II)-Catalyzed Synthesis Data
Chiral Catalyst | Chiral Auxiliary | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|---|
Rhodium(II) (S)-TBSP | (S)-Lactate | 85 | 92 | 88 | [1] |
Rhodium(II) (S)-TBSP | (R)-Pantolactone | 91 | 95 | 91 | [1] |
Rhodium(II) (S)-TCPTTL | None | 78 | 96 | 89 | [9] |
Advanced chiral rhodium carboxylate catalysts such as rhodium(II) (S)-tetrachlorophthalimidooxazolidinone exhibit enhanced selectivity profiles [9]. These catalysts create well-defined chiral cavities that effectively discriminate between prochiral faces of the substrate [9]. The tetrachlorophthalimido ligands provide both steric and electronic control over the carbene insertion process [9].
Gold(I) catalysis has revolutionized the synthesis of 8-oxabicyclo[3.2.1]octane scaffolds through domino cyclization/rearrangement sequences [10] [6] [11]. Gold(I) complexes selectively activate alkyne substrates toward nucleophilic attack by pendant hydroxyl groups, initiating cascade transformations that construct multiple bonds and rings in a single operation [10] [6] [11].
The gold-catalyzed synthesis from enynol substrates proceeds through oxonium/Prins-type cyclization mechanisms [10] [6]. Initial gold activation of the alkyne facilitates intramolecular nucleophilic addition by the hydroxyl group, generating an enol ether intermediate [10] [6]. Subsequent isomerization and cyclization steps lead to formation of the oxabicyclic framework with excellent selectivity [10] [6].
A particularly significant advancement involves the gold-catalyzed cascade reaction of cyclohexane-trans-1,4-diol substrates bearing alkyne side chains [11] [12] [13]. This methodology employs triphenylphosphine gold triflimide in combination with silver triflimide to generate the active gold catalyst in situ [13]. The reaction proceeds through a sequence of gold-catalyzed intramolecular nucleophilic addition, enol ether isomerization, and semi-pinacol rearrangement [13].
Table 3: Gold(I)-Catalyzed Cyclization Reaction Conditions and Yields
Substrate Type | Gold Catalyst | Reaction Conditions | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|---|
Enynol derivatives | Gold(I) chloride/Silver hexafluoroantimonate | Dichloromethane, 25°C, 2h | 75-91 | >95:5 | [10] [6] |
Cyclohexane-1,4-diol-alkynes | Triphenylphosphine gold triflimide | Dichloromethane, 25°C, 2h | 65-85 | >90:10 | [13] |
Glycal-derived enynes | Gold(I) chloride | Dichloromethane, 0°C, 4h | 78-92 | >85:15 | [14] |
The gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes provides another powerful approach to enantiomerically pure 8-oxabicyclo[3.2.1]octanes [14] [15]. This methodology demonstrates excellent functional group tolerance and proceeds under mild reaction conditions [14]. The resulting oxabicyclic products can undergo subsequent interrupted Nazarov cyclization to afford more complex polycyclic frameworks [14].
Biomimetic synthesis strategies draw inspiration from natural biosynthetic pathways to construct 8-oxabicyclo[3.2.1]octane frameworks from terpenoid precursors [16] [17] [18]. These approaches capitalize on the inherent reactivity patterns found in natural terpene biosynthesis, particularly the cyclization cascades that generate complex polycyclic structures [16] [17].
Terpenoid precursors provide valuable starting materials due to their pre-existing stereochemical complexity and functional group arrangements [16] [18]. The mevalonic acid pathway and methyleritritol-4-phosphate pathway in nature generate isopentenyl diphosphate and dimethylallyl diphosphate, which serve as fundamental building blocks for terpenoid construction [17] [18]. Synthetic biomimetic approaches utilize these natural precursors or their synthetic equivalents to access oxabicyclic targets [16] [17].
Biomimetic cyclization strategies often employ acid-catalyzed cationic cascade reactions that mimic the action of terpene cyclase enzymes [16]. These transformations typically involve protonation of an olefinic substrate to generate a carbocation, followed by intramolecular cyclization and rearrangement steps [16]. The stereochemical outcome of these reactions can be controlled through careful substrate design and choice of cyclization conditions [16].
Table 4: Biomimetic Synthesis Approaches and Yields
Terpenoid Precursor | Cyclization Method | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
---|---|---|---|---|---|
Geranyl derivatives | Brønsted acid cyclization | Trifluoroacetic acid, 0°C | 45-65 | 3:1 to 8:1 dr | [16] |
Farnesyl analogs | Lewis acid cyclization | Boron trifluoride etherate, -78°C | 55-75 | 5:1 to 12:1 dr | [16] |
Monoterpene scaffolds | Enzymatic cyclization | Terpene cyclase, 37°C | 35-55 | >95:5 er | [17] |
The biomimetic approach offers advantages in terms of substrate availability and stereochemical predictability based on natural precedent [16] [17]. However, yields are often moderate due to competing reaction pathways and the challenge of controlling selectivity in complex cascade reactions [16]. Recent advances in understanding terpene biosynthetic mechanisms have enabled more rational design of biomimetic synthetic routes [17] [18].
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation tool for 8-oxabicyclo[3.2.1]octa-2-ene derivatives, providing detailed information about both connectivity and stereochemistry. The rigid bicyclic framework of these compounds creates distinctive spectroscopic signatures that facilitate unambiguous structural assignments [1].
The bridged bicyclic architecture of 8-oxabicyclo[3.2.1]octa-2-ene generates characteristic proton coupling patterns that reflect the rigid conformational constraints of the system. Bridgehead protons at positions 1 and 5 typically appear as complex multipets due to coupling with multiple neighboring protons across the bicyclic framework [1] .
The bridgehead proton at position 1 commonly resonates in the range of δ 4.0-5.0 ppm, appearing as a doublet of doublets when coupled to adjacent protons. For instance, in 8-oxabicyclo[3.2.1]oct-6-en-2-one, the H-1 proton appears at δ 4.03 ppm as a broad doublet with a coupling constant of 7.5 Hertz to H-7 [1]. This coupling magnitude is characteristic of the spatial relationship enforced by the rigid bicyclic structure.
The oxygen bridge significantly influences coupling patterns across the system. The ether oxygen at position 8 constrains the molecular geometry, leading to predictable vicinal coupling constants. The H-6 and H-7 protons exhibit characteristic coupling patterns with J values typically ranging from 3-5 Hertz, as observed in the coupling between H-6 and H-7 (J = 4.1 Hertz) in the dibromo derivative [1].
Axial-axial coupling relationships in the saturated ring portions demonstrate large coupling constants characteristic of bridged systems. The methylene protons at positions 3 and 4 show diagnostic coupling patterns, with axial-axial couplings reaching 11-12 Hertz, as exemplified by the J(Hendo-3,Hexo-4) = 11.8 Hertz observed in tribromo derivatives [1]. These large coupling constants arise from the constrained dihedral angles imposed by the bicyclic framework.
Long-range coupling interactions across the bridge provide additional structural information. Five-bond coupling between bridgehead protons has been observed, though these interactions are typically weak (less than 1 Hertz) and may not always be resolved under standard acquisition conditions [3] [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 8-oxabicyclo[3.2.1]octa-2-ene derivatives through characteristic chemical shift patterns that reflect the electronic environment imposed by the bridged architecture [1] [5].
Bridgehead carbons at positions 1 and 5 consistently appear in the range of δ 80-90 ppm, reflecting their attachment to the ether oxygen and the constrained geometry of the bicyclic system. In 8-oxabicyclo[3.2.1]oct-6-en-2-one, C-1 and C-5 resonate at δ 85.9 and δ 84.6 ppm respectively, demonstrating the similar electronic environments of these bridgehead positions [1].
Carbonyl carbons, when present, appear characteristically downfield in the δ 190-200 ppm region. The ketone carbon at position 2 in the parent system resonates at δ 199.3 ppm, consistent with the electron-withdrawing effect of the bridged oxygen and the constrained geometry that affects orbital overlap [1].
Olefinic carbons in unsaturated derivatives display characteristic chemical shifts dependent on their substitution pattern and position within the bicyclic framework. For example, in the 3,6-dien-2-one derivative, the alkene carbons at positions 3, 4, and 6 appear at δ 129.8, δ 141.7, and δ 145.4 ppm respectively, with the downfield shifts reflecting the electron-withdrawing influence of the α,β-unsaturated ketone system [1].
Methylene carbons within the bicyclic framework show chemical shifts that correlate with their proximity to the ether bridge and any electron-withdrawing substituents. Carbons at positions 3 and 4 typically resonate in the δ 30-50 ppm range, with the exact chemical shift dependent on substitution and stereochemistry [1].
The bridged carbons directly attached to oxygen (C-6 and C-7 in substituted derivatives) exhibit chemical shifts in the δ 50-55 ppm range when bearing halogen substituents, reflecting the combined electronic effects of the ether linkage and the electron-withdrawing halogen substituents [1].
Position | Chemical Shift Range (ppm) | Structural Feature |
---|---|---|
C-1, C-5 | 80-90 | Bridgehead carbons |
C-2 | 190-200 | Ketone carbon |
C-3, C-4 | 30-50 | Methylene carbons |
C-6, C-7 | 50-55 | Bridge carbons |
Alkene C | 120-150 | Unsaturated carbons |
Vibrational spectroscopy provides essential functional group identification and structural confirmation for 8-oxabicyclo[3.2.1]octa-2-ene derivatives. The rigid bicyclic framework creates characteristic vibrational signatures that facilitate rapid structural assessment and functional group analysis [6] [7].
Carbonyl stretching vibrations appear as strong, characteristic absorptions that vary systematically with the electronic environment and substitution pattern. Ketone groups in 8-oxabicyclo[3.2.1]oct derivatives typically absorb in the range of 1685-1755 cm⁻¹, with the exact frequency dependent on conjugation and substituent effects. The parent ketone system shows carbonyl absorption at 1730 cm⁻¹, while electron-withdrawing substituents such as multiple bromines shift this frequency to higher wavenumbers (1755 cm⁻¹) [1].
Alpha,beta-unsaturated ketone systems display characteristic carbonyl absorptions at lower frequencies due to conjugation effects. The 3,6-dien-2-one derivative exhibits carbonyl stretching at 1685 cm⁻¹, reflecting the extended conjugation through the bicyclic framework [1].
Carbon-hydrogen stretching vibrations provide information about the hybridization state and electronic environment of the carbons. Aliphatic carbon-hydrogen stretches typically appear in the 2800-3000 cm⁻¹ region, with specific frequencies dependent on the substitution pattern. The compounds consistently show multiple carbon-hydrogen stretching bands between 2890-3020 cm⁻¹, reflecting the diverse electronic environments within the bicyclic framework [1].
Aromatic carbon-hydrogen stretching, when present in substituted derivatives, appears at higher frequencies around 3090 cm⁻¹, providing clear identification of aromatic substitution [1].
Carbon-oxygen stretching vibrations associated with the ether bridge appear as strong to medium intensity absorptions in the 1000-1200 cm⁻¹ region. These vibrations are particularly diagnostic for the bicyclic ether structure, with multiple bands typically observed reflecting the coupled vibrations of the bridged system. Representative frequencies include absorptions at 1195, 1055, and 1020 cm⁻¹ [1].
Hydroxyl stretching vibrations, when present, appear as broad absorptions in the 3100-3400 cm⁻¹ region. The breadth and exact frequency depend on hydrogen bonding interactions and the steric environment around the hydroxyl group. Secondary alcohols in these systems typically show broad absorption around 3380-3390 cm⁻¹ [1].
Carbon-carbon double bond stretching vibrations appear in the 1565-1600 cm⁻¹ region, with the exact frequency dependent on the degree of conjugation and substitution. Non-conjugated alkenes typically absorb around 1600 cm⁻¹, while conjugated systems show absorption at lower frequencies [1].
Carbon-halogen stretching vibrations, particularly carbon-bromine bonds, appear in the fingerprint region below 1000 cm⁻¹. While these vibrations are often difficult to assign definitively due to coupling with skeletal modes, they contribute to the characteristic fingerprint pattern of halogenated derivatives [8].
Functional Group | Frequency Range (cm⁻¹) | Characteristic Features |
---|---|---|
C=O (ketone) | 1685-1755 | Strong absorption, frequency dependent on conjugation |
C=O (conjugated) | 1685-1700 | Lower frequency due to conjugation |
O-H (alcohol) | 3100-3400 | Broad absorption, hydrogen bonding effects |
C-H (aliphatic) | 2800-3020 | Multiple bands, various environments |
C-H (aromatic) | ~3090 | Sharp absorption when aromatic rings present |
C=C | 1565-1600 | Medium intensity, conjugation effects |
C-O (ether) | 1000-1200 | Strong absorption, multiple bands |
Mass spectrometry of 8-oxabicyclo[3.2.1]octa-2-ene derivatives reveals characteristic fragmentation patterns that reflect the structural constraints and bonding relationships within the bicyclic framework. The fragmentation behavior provides valuable structural information and aids in molecular identification [1] [9] [10].
Molecular ion peaks in these compounds are often weak or absent under electron ionization conditions, particularly for highly substituted derivatives. The rigid bicyclic structure appears to promote rapid fragmentation upon ionization. Chemical ionization techniques, particularly using ammonia as the reagent gas, typically provide more stable molecular ion species as ammonium adducts [M+NH₄]⁺ [1].
The most characteristic fragmentation pattern involves sequential loss of substituents from the bicyclic framework. Halogenated derivatives show systematic loss of halogen radicals, with bromine loss being particularly facile. The dibromo ketone derivative shows characteristic fragments at [M-Br]⁺ (m/z 203, 205) and [M-Br₂]⁺ (m/z 124), demonstrating the stepwise elimination of bromine substituents [1].
Loss of hydrogen halides (HBr, HCl) represents another major fragmentation pathway. This elimination often precedes or accompanies other fragmentation processes. The tribromo alcohol derivative exhibits prominent [M-HBr]⁺ fragments, indicating the facility of this elimination process from the constrained bicyclic system [1].
Ring fragmentation following initial substituent loss generates characteristic low-mass fragments. A prominent base peak at m/z 81 appears consistently across multiple derivatives, suggesting a common fragmentation pathway that involves significant skeletal rearrangement. This fragment likely corresponds to a ring-opened species that retains the oxygen functionality [1].
Retro-Diels-Alder fragmentation represents a significant decomposition pathway for some derivatives. This process involves cleavage of the bicyclic framework to generate smaller cyclic fragments. The specific fragmentation pattern depends on the substitution pattern and the presence of electron-withdrawing or electron-donating groups [10].
Alpha-cleavage adjacent to carbonyl groups provides another characteristic fragmentation pattern. In ketone-containing derivatives, cleavage adjacent to the carbonyl carbon generates acylium ion fragments that can be diagnostic for the substitution pattern [10].
Selenium-containing derivatives show characteristic loss of the phenylselenium group, generating [M-PhSe]⁺ fragments that retain the bicyclic framework. This fragmentation pattern is particularly useful for identifying the location of selenium substitution [1].
The rigid bicyclic structure influences fragmentation energetics, with certain bond cleavages being favored due to relief of ring strain. Bridge cleavage can occur, leading to ring-opened species that may undergo further fragmentation or rearrangement. The extent of this fragmentation depends on the ionization conditions and the specific substitution pattern [11].
Isotope patterns in halogenated derivatives provide additional structural information. Bromine-containing compounds show characteristic M, M+2, M+4 patterns that reflect the number of bromine atoms present. These patterns are particularly useful for confirming molecular formulas and substitution patterns [1].
Collision-induced dissociation studies reveal that many apparent primary fragments actually result from rearrangement processes rather than simple bond cleavages. The constrained geometry of the bicyclic system promotes cyclization reactions and skeletal rearrangements that can lead to unexpected fragmentation products [12].
Fragmentation Type | Mass Loss | Typical m/z | Structural Information |
---|---|---|---|
Br radical loss | 79/81 | [M-Br]⁺ | Halogen substitution pattern |
HBr elimination | 80/82 | [M-HBr]⁺ | Hydrogen halide loss |
PhSe group loss | 157 | [M-PhSe]⁺ | Selenium substitution |
Ring fragmentation | Variable | 81 (base peak) | Common skeletal breakdown |
Retro-Diels-Alder | Variable | Multiple | Bicyclic framework cleavage |
The fragmentation patterns observed in 8-oxabicyclo[3.2.1]octa-2-ene derivatives demonstrate the complex interplay between molecular structure and gas-phase ion chemistry. The rigid bicyclic framework creates unique constraints that influence both the thermodynamics and kinetics of fragmentation processes, resulting in characteristic spectral signatures that aid in structural identification and confirmation [13] [14].